molecular formula C12H15N5O2S3 B2999174 N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392299-48-8

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2999174
CAS No.: 392299-48-8
M. Wt: 357.47
InChI Key: YYVANPLKYIMGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure features a thioether linkage (-S-) connecting the thiadiazole core to a 2-oxoethyl group substituted with a thiazol-2-ylamino moiety. The terminal pivalamide group (N-pivaloyl) introduces steric bulk due to its tert-butyl substituent, which may influence solubility, stability, and bioactivity.

Properties

IUPAC Name

2,2-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S3/c1-12(2,3)8(19)15-10-16-17-11(22-10)21-6-7(18)14-9-13-4-5-20-9/h4-5H,6H2,1-3H3,(H,13,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVANPLKYIMGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple structural motifs known for their pharmacological properties, including thiazole and thiadiazole moieties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of this compound is C17H12N6O3S3C_{17}H_{12}N_{6}O_{3}S_{3}, with a molecular weight of 444.5 g/mol. The structural features include:

  • Thiadiazole and Thiazole Moieties : These heterocycles are associated with diverse biological activities, including antimicrobial and anticancer properties.
  • Pivalamide Group : This moiety may enhance the compound's stability and bioavailability.

Biological Activities

Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit a variety of biological activities:

Antimicrobial Activity

This compound has shown potential in combating various microbial strains. Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 32.6 μg/mL to 47.5 μg/mL, indicating promising efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines. Notably, derivatives of thiadiazoles have demonstrated growth inhibition in cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with GI50 values reported between 0.74 μg/mL and 10 μg/mL . The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer potency.

Cell Line GI50 Value (μg/mL) Activity
HCT1163.29Strong
H46010Moderate
MCF7VariesVariable

Anti-inflammatory and Neuroprotective Properties

Research has indicated that compounds with a thiadiazole backbone possess anti-inflammatory effects and neuroprotective capabilities. For instance, studies using animal models have shown that certain derivatives can reduce inflammation markers and protect against neurotoxicity induced by seizures .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of a related thiadiazole derivative on human leukemia cells, demonstrating an inhibition rate of over 70% at concentrations as low as 5 μM. This highlights the compound's potential as an effective anticancer agent .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant activity against Aspergillus fumigatus, with an MIC lower than that of standard antifungal agents like itraconazole .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituents on the thiadiazole ring : Alkylthio, benzylthio, or chlorobenzylthio groups.
  • Amino acid side chains: Thiazol-2-ylamino, phenylamino, or p-tolylamino groups.
  • Terminal groups : Acetamide, pivalamide, or sulfonamide moieties.

Table 1: Physicochemical Properties of Selected Analogs

Compound ID/Structure Yield (%) Melting Point (°C) Key Substituents Source
N-(5-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide N/A N/A Pivalamide, thiazol-2-ylamino Target
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 74 132–134 Chlorobenzylthio, phenoxyacetamide
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 88 133–135 Benzylthio, phenoxyacetamide
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) Purchased N/A p-Tolylamino, phenylpropanamide
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide N/A N/A Acrylamide, phenylamino

Key Observations :

  • Pivalamide vs.
  • Thiazol-2-ylamino vs. Aryl Substitutions: Thiazole-containing analogs (e.g., ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl or p-tolyl groups, which may improve target binding .
  • Melting Points : Acetamide derivatives (e.g., 5h: 133–135°C) generally have lower melting points than sulfonamides or bulkier amides, suggesting pivalamide analogs may exhibit higher thermal stability .

Table 2: Bioactivity of Structural Analogs

Compound ID/Structure Bioactivity Mechanism/Application Source
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Not reported; structural analog Synthetic intermediate
BPTES (Glutaminase-1 Inhibitor) Anticancer activity Glutaminase-1 inhibition
N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CDK5/p25 inhibition ATP non-competitive inhibition
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives AChE inhibition (IC~50~: 0.12–1.8 μM) Alzheimer’s disease targets

SAR Insights :

  • Substitution at the 5-position of the thiadiazole ring (e.g., benzylthio, ethylthio) modulates lipophilicity and target engagement .
  • The 2-oxoethyl-thio linker enhances conformational flexibility, critical for binding to enzymes like AChE or CDK5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.